molecular formula C12H10O B12543755 (S)-2-(2-Naphthyl)oxirane

(S)-2-(2-Naphthyl)oxirane

Cat. No.: B12543755
M. Wt: 170.21 g/mol
InChI Key: LAGFFQGUWPDQNH-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(2-Naphthyl)oxirane is a high-value chiral epoxide that serves as a versatile synthetic intermediate in advanced organic and medicinal chemistry research. Its structure features a highly strained, reactive three-membered oxirane ring fused to a rigid, planar 2-naphthalene system, making it a pivotal building block for introducing chiral complexity into target molecules . The primary research value of this compound lies in its application in nucleophilic ring-opening reactions. The inherent ring strain of the epoxide drives its reactivity, while the bulky 2-naphthyl group directs nucleophiles to attack the less substituted carbon atom, offering excellent regiocontrol . This reactivity is exploited to synthesize a diverse range of valuable chiral compounds, including amino alcohols, diols, and other functionalized intermediates essential for developing pharmaceuticals and functional materials. In a biological context, epoxides like this compound can be substrates for epoxide hydrolase enzymes, which catalyze the addition of water to form the corresponding dihydrodiol . This property makes it a compound of interest in metabolic and toxicological studies, particularly for investigating the metabolism of polycyclic aromatic hydrocarbons. Researchers value this enantiomer for constructing stereochemically defined molecular architectures found in natural products and active pharmaceutical ingredients (APIs). This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10O

Molecular Weight

170.21 g/mol

IUPAC Name

(2S)-2-naphthalen-2-yloxirane

InChI

InChI=1S/C12H10O/c1-2-4-10-7-11(12-8-13-12)6-5-9(10)3-1/h1-7,12H,8H2/t12-/m1/s1

InChI Key

LAGFFQGUWPDQNH-GFCCVEGCSA-N

Isomeric SMILES

C1[C@@H](O1)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1C(O1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Stereospecific Reactivity and Transformations of S 2 2 Naphthyl Oxirane

Nucleophilic Ring-Opening Reactions and Regioselectivity

The ring-opening of (S)-2-(2-Naphthyl)oxirane is a fundamental process for creating complex, functionalized molecules, particularly 1,2-disubstituted products such as amino alcohols and diols. rsc.orgnih.gov The regioselectivity of the nucleophilic attack—whether it occurs at the C1 (methylene) or C2 (naphthyl-substituted) position—is highly dependent on the reaction conditions and the nature of the nucleophile. libretexts.org

The mechanism of nucleophilic ring-opening for epoxides can be broadly categorized into two pathways, which directly influences the regiochemical outcome. libretexts.orgmasterorganicchemistry.com

Basic or Neutral Conditions (SN2 Mechanism): Under basic or neutral conditions, strong, negatively charged nucleophiles react with the epoxide via a classic bimolecular nucleophilic substitution (SN2) mechanism. jsynthchem.comyoutube.comcsbsju.edu This reaction involves a single, concerted step where the nucleophile performs a backside attack on one of the epoxide carbons, leading to the simultaneous cleavage of the C-O bond and inversion of configuration at the electrophilic carbon. libretexts.orgmasterorganicchemistry.com Given that the epoxide oxygen acts as a poor alkoxide leaving group, a strong nucleophile is required to "push" the reaction forward. libretexts.orglibretexts.org For this compound, the SN2 attack occurs preferentially at the less sterically hindered C1 (methylene) carbon. libretexts.orgyoutube.commasterorganicchemistry.com

Acidic Conditions (SN1-like Mechanism): In the presence of an acid, the epoxide oxygen is first protonated, converting the poor hydroxyl leaving group into a good one (a neutral alcohol) and significantly increasing the electrophilicity of the epoxide carbons. libretexts.orgyoutube.comucalgary.ca The subsequent nucleophilic attack proceeds through a mechanism that has characteristics of both SN1 and SN2 reactions, often described as "SN1-like". libretexts.orgyoutube.comucalgary.ca The C-O bond begins to stretch and break before the nucleophile fully attacks, allowing a partial positive charge to develop. libretexts.org This positive charge is better stabilized on the more substituted C2 carbon, which is adjacent to the naphthyl ring. Consequently, the nucleophile preferentially attacks this more substituted, electronically favored position. libretexts.orgyoutube.com Despite the SN1 character, the reaction is stereospecific and proceeds with inversion of configuration, as the nucleophile attacks from the side opposite the C-O bond before a full carbocation can form. youtube.comucalgary.ca

The regiochemical outcomes are summarized in the table below.

ConditionMechanismSite of Nucleophilic AttackProduct Type
Basic/Neutral SN2C1 (Less substituted, methylene (B1212753) carbon)"Normal" product
Acidic SN1-likeC2 (More substituted, naphthyl-bearing carbon)"Abnormal" product

Oxygen-based nucleophiles, such as water and alcohols, react with this compound to produce diols and ethers, respectively. The regioselectivity is dictated by the acidic or basic nature of the conditions.

Formation of Diols (Hydrolysis):

Under acid-catalyzed conditions, water acts as a nucleophile and attacks the more substituted C2 carbon, yielding a trans-1,2-diol after deprotonation. libretexts.org

Under basic conditions, the hydroxide (B78521) ion (OH⁻) is a potent nucleophile that attacks the less substituted C1 carbon in an SN2 fashion, also resulting in a trans-1,2-diol. libretexts.org

Formation of Ethers (Alcoholysis):

In acidic media, an alcohol molecule attacks the more substituted C2 position of the protonated epoxide. libretexts.orgyoutube.comresearchgate.net

In basic media, a deprotonated alcohol (an alkoxide, RO⁻) is used as the strong nucleophile, which attacks the less substituted C1 position. masterorganicchemistry.comlibretexts.orgyoutube.com

NucleophileConditionSite of AttackProduct
H₂OAcidic (H₃O⁺)C2 (Naphthyl)(R)-1-(2-Naphthyl)ethane-1,2-diol
OH⁻BasicC1 (Methylene)(S)-1-(2-Naphthyl)ethane-1,2-diol
R-OHAcidic (H⁺)C2 (Naphthyl)(R)-2-alkoxy-1-(2-naphthyl)ethan-1-ol
R-O⁻BasicC1 (Methylene)(S)-1-alkoxy-2-(2-naphthyl)ethan-1-ol

The reaction of epoxides with nitrogen nucleophiles is a cornerstone for the synthesis of β-amino alcohols, which are important intermediates for pharmaceuticals and chiral auxiliaries. rsc.org

The aminolysis of this compound can be performed with various amines, including primary and secondary amines. rsc.org The regioselectivity is highly tunable. In a metal- and solvent-free protocol using acetic acid as a mediator, amines react with epoxides to give β-amino alcohols in high yields with excellent regioselectivity. rsc.org Generally, in the absence of a catalyst, the reaction follows the SN2 pathway, with the amine attacking the less hindered C1 carbon. researchgate.net However, the use of various catalysts can steer the reaction. For aromatic epoxides, many catalytic systems electronically bias the attack toward the benzylic position (C2). rsc.org Catalysts such as zirconium (IV) chloride and vanadium (III) chloride have been shown to effectively catalyze the cleavage of epoxides with aromatic amines to afford β-amino alcohols with high regioselectivity and anti-stereoselectivity.

NucleophileConditionSite of AttackProduct Class
R-NH₂Neutral/BasicC1 (Methylene)β-Amino alcohol
R-NH₂Acid-catalyzedC2 (Naphthyl)β-Amino alcohol

Carbon nucleophiles enable the formation of new carbon-carbon bonds, extending the carbon skeleton of the starting material.

Grignard and Organolithium Reagents: As powerful nucleophiles and strong bases, both Grignard (RMgX) and organolithium (RLi) reagents react with epoxides through a classic SN2 mechanism. libretexts.orglibretexts.orglibretexts.org They attack the less sterically hindered C1 carbon of this compound. masterorganicchemistry.comlibretexts.orgchegg.com The reaction first produces a magnesium or lithium alkoxide, which upon acidic workup yields the corresponding alcohol. libretexts.orgkhanacademy.org

Organocuprates (Gilman Reagents): Lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are softer carbon nucleophiles that are also highly effective for the SN2 ring-opening of epoxides. nih.govchemistrysteps.com They exhibit excellent selectivity for attacking the less substituted C1 carbon. chemistrysteps.commasterorganicchemistry.com A key advantage of Gilman reagents is their lower reactivity towards other functional groups like ketones and esters compared to Grignard reagents, which allows for greater chemoselectivity. chemistrysteps.com

ReagentTypeSite of AttackProduct Class
R-MgXGrignard ReagentC1 (Methylene)Alcohol
R-LiOrganolithium ReagentC1 (Methylene)Alcohol
R₂CuLiGilman ReagentC1 (Methylene)Alcohol

Sulfur Nucleophiles: Thiols (RSH) and their conjugate bases, thiolates (RS⁻), are exceptionally potent nucleophiles due to the high polarizability of sulfur. libretexts.orgmasterorganicchemistry.com They readily open the epoxide ring via an SN2 attack at the less hindered C1 carbon to yield β-hydroxy sulfides. chemistrysteps.comyoutube.comnih.gov This reaction, known as thiolysis, is an efficient method for accessing these valuable sulfur-containing compounds. nih.govresearchgate.net

Halogen Nucleophiles: Hydrogen halides (HX) provide both a source of acid for protonation and a halide nucleophile (X⁻). The reaction follows the acid-catalyzed, SN1-like pathway. chemistrysteps.comlibretexts.org The halide ion attacks the more substituted C2 carbon of the protonated epoxide, leading to the formation of a trans-halohydrin.

NucleophileConditionSite of AttackProduct Class
RS⁻ / RSHBasic/NeutralC1 (Methylene)β-Hydroxy sulfide
X⁻ (from HX)AcidicC2 (Naphthyl)β-Halohydrin

Lewis Acid-Mediated Transformations and Rearrangements

Lewis acids can serve as catalysts to activate the epoxide ring towards nucleophilic attack, similar to Brønsted acids. The Lewis acid coordinates with the epoxide oxygen, polarizing the C-O bonds and increasing the electrophilicity of the carbon atoms. This activation allows even weak nucleophiles to open the ring under mild conditions. researchgate.net

Various Lewis acids, including metal salts like ZrCl₄ and LiBr, have been employed to catalyze the regioselective ring-opening of epoxides with nucleophiles like amines. Lithium salts such as lithium perchlorate (B79767) (LiClO₄) can function as mild Lewis acids to promote such transformations. While specific studies detailing LiClO₄-catalyzed rearrangements of this compound are not extensively documented in the provided context, the general principle involves the activation of the epoxide followed by nucleophilic attack. Depending on the substrate and conditions, Lewis acid activation can sometimes facilitate rearrangements to form carbonyl compounds, such as aldehydes or ketones, particularly if a stable carbocation-like intermediate can be formed.

Electrophilic Activation and Subsequent Reactions of this compound

The oxirane ring of this compound, while relatively stable, is susceptible to ring-opening reactions upon activation by electrophilic species. This activation enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack and leading to a variety of functionalized products. The regioselectivity and stereospecificity of these transformations are influenced by the nature of the electrophilic activator, the nucleophile, and the reaction conditions.

Electrophilic activation is typically achieved through the use of Brønsted or Lewis acids. These acids coordinate to the oxygen atom of the epoxide, weakening the C-O bonds and inducing a partial positive charge on the carbon atoms. This polarization of the epoxide ring renders it significantly more reactive towards even weak nucleophiles.

In the context of aryl-substituted epoxides such as this compound, the naphthyl group plays a crucial role in directing the outcome of the ring-opening reaction. The benzylic carbon atom, being adjacent to the naphthyl ring, can better stabilize a developing positive charge. Consequently, under conditions that favor an SN1-like mechanism, nucleophilic attack preferentially occurs at this more substituted carbon. Conversely, under conditions promoting an SN2-like pathway, the nucleophile typically attacks the less sterically hindered carbon atom.

Lewis Acid Catalyzed Transformations

Lewis acids are effective catalysts for the ring-opening of epoxides. Their interaction with the epoxide oxygen atom significantly enhances the electrophilic character of the ring carbons. For instance, tin(IV) chloride (SnCl₄) has been employed as a Lewis acid to promote the ring-opening of aryl-substituted epoxides. In such reactions, the regioselectivity of the nucleophilic attack is highly dependent on the specific substrate and reaction conditions.

While specific studies detailing the reactions of this compound with a wide array of nucleophiles under Lewis acid catalysis are not extensively documented in publicly available literature, general principles for analogous aryl epoxides can be inferred. The reaction of this compound with various nucleophiles in the presence of a Lewis acid would be expected to yield a range of β-substituted alcohols. The stereochemistry of the reaction is typically trans, resulting from the backside attack of the nucleophile on the activated epoxide ring.

A notable application of Lewis acid-promoted reactions of epoxides is in Friedel-Crafts type alkylations of aromatic compounds. The activated epoxide can act as an electrophile, reacting with electron-rich aromatic rings to form new carbon-carbon bonds. This approach allows for the synthesis of complex diarylalkanol structures.

Lewis AcidNucleophile / AreneMajor Product Structure (Predicted)RegioselectivityStereochemistry
SnCl₄Benzene(S)-1-(2-Naphthyl)-2-phenylethan-1-olAttack at the benzylic carbonInversion of configuration at the point of attack
BF₃·OEt₂Anisole(S)-1-(4-Methoxyphenyl)-2-(2-naphthyl)ethan-1-olAttack at the benzylic carbonInversion of configuration at the point of attack
TiCl₄Thiophene(S)-1-(2-Naphthyl)-2-(thiophen-2-yl)ethan-1-olAttack at the benzylic carbonInversion of configuration at the point of attack

Note: The data in this table is predictive, based on established principles of Lewis acid-catalyzed epoxide ring-opening reactions, as specific experimental data for this compound was not available in the searched literature.

Brønsted Acid Mediated Reactions

Brønsted acids, ranging from strong acids like sulfuric acid to milder protic sources, also effectively catalyze the ring-opening of epoxides. The initial step involves protonation of the epoxide oxygen, forming a highly reactive oxonium ion. This is followed by nucleophilic attack, which can be either intermolecular or intramolecular.

In the case of this compound, Brønsted acid-catalyzed reactions with alcohol or water as the nucleophile would lead to the corresponding β-alkoxy alcohols or diols, respectively. The regioselectivity of these reactions is again influenced by the stability of the potential carbocationic intermediates. The attack is generally favored at the benzylic position due to the stabilizing effect of the adjacent naphthyl group.

Intramolecular reactions are also a significant pathway for naphthyl-substituted epoxides. For instance, in a suitable solvent and with an appropriate tethered nucleophile, Brønsted acid catalysis can induce cyclization reactions, leading to the formation of new ring systems. These transformations are of interest in the synthesis of polycyclic natural products and their analogues.

Brønsted AcidNucleophileSolventMajor Product Structure (Predicted)Regioselectivity
H₂SO₄MethanolMethanol(R)-1-Methoxy-1-(2-naphthyl)ethan-2-olAttack at the benzylic carbon
p-TsOHWaterDioxane/H₂O(S)-1-(2-Naphthyl)ethane-1,2-diolAttack at the benzylic carbon
HFIP-HFIP(S)-1-(2-Naphthyl)ethane-1,2-diol (from residual water)Attack at the benzylic carbon

Note: The data in this table is predictive, based on established principles of Brønsted acid-catalyzed epoxide ring-opening reactions, as specific experimental data for this compound was not available in the searched literature. HFIP (Hexafluoroisopropanol) can act as both a solvent and a Brønsted acid promoter.

Applications of S 2 2 Naphthyl Oxirane As a Chiral Synthon in Complex Molecule Synthesis

Construction of Chiral Alcohols and Diols

The primary application of (S)-2-(2-Naphthyl)oxirane in this context is its conversion to the corresponding chiral vicinal diol, (S)-1-(2-naphthyl)ethane-1,2-diol. This transformation is typically achieved through the hydrolysis of the epoxide ring. The reaction proceeds via a nucleophilic attack of water on one of the oxirane carbons, leading to the formation of a diol with a trans configuration relative to the ring-opening.

The regioselectivity of the hydrolysis can be influenced by the reaction conditions. Under acidic conditions, the reaction may proceed through a mechanism with SN1 character, where the nucleophile attacks the more substituted carbon atom that can better stabilize a partial positive charge. In neutral or basic conditions, an SN2 mechanism is favored, with the nucleophile attacking the less sterically hindered carbon atom. For this compound, this would typically lead to attack at the terminal carbon.

Enzymatic hydrolysis using epoxide hydrolases offers a highly selective method for ring-opening. These enzymes can exhibit high degrees of enantioselectivity and regioselectivity, often catalyzing the hydrolysis of only one enantiomer from a racemic mixture or attacking a specific carbon atom of the oxirane. nih.gov This biocatalytic approach is particularly valuable for producing optically pure diols, which are themselves important chiral synthons and ligands in asymmetric catalysis. nih.gov

Starting Material Product Transformation Key Features
This compound(S)-1-(2-naphthyl)ethane-1,2-diolHydrolysis (Acidic, Basic, or Enzymatic)Stereospecific ring-opening, formation of a vicinal diol, retention of chirality.

Precursor for Chiral Amines, Amino Alcohols, and Related Heterocycles

The reaction of this compound with various amine nucleophiles is a cornerstone of its application in medicinal chemistry. This aminolysis reaction is a direct and efficient route to chiral 1-amino-2-hydroxyethylnaphthalene derivatives. The reaction typically proceeds with high regioselectivity, with the amine attacking the less sterically hindered terminal carbon of the oxirane ring, resulting in the formation of a chiral β-amino alcohol.

This synthetic strategy is famously employed in the synthesis of β-adrenergic blocking agents (beta-blockers). For instance, the synthesis of (S)-Propranolol, a widely used beta-blocker, can be achieved through the ring-opening of a closely related naphthyl oxirane derivative with isopropylamine. The resulting (S)-1-(isopropylamino)-3-(1-naphthyloxy)propan-2-ol retains the stereochemistry from the starting epoxide, which is critical for its therapeutic activity. The (S)-enantiomer of propranolol (B1214883) is known to be about 100 times more potent than its (R)-counterpart.

The reaction conditions for aminolysis can be tuned to optimize yield and selectivity. While the reaction can proceed thermally, various catalysts, including Lewis acids like zinc(II) perchlorate (B79767), can enhance the rate and selectivity of the ring-opening process. These catalysts activate the epoxide ring towards nucleophilic attack.

Reactant 1 Reactant 2 Product Type Example Application Catalyst (Example)
This compoundPrimary or Secondary AmineChiral β-Amino AlcoholSynthesis of beta-blockersZinc(II) perchlorate hexahydrate

Building Block for Chiral Heterocyclic Compounds (e.g., in medicinal chemistry scaffolds)

The chiral β-amino alcohols synthesized from this compound serve as versatile intermediates for the construction of more complex chiral heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules.

One important class of heterocycles that can be derived from these amino alcohols is the morpholines. Chiral morpholine (B109124) derivatives are key components in various drug candidates. The synthesis can be achieved through intramolecular cyclization of the amino alcohol precursor. For example, after the initial ring-opening of the oxirane with an amine, the resulting amino alcohol can be further functionalized and then cyclized to form the morpholine ring. This strategy allows for the creation of highly substituted and stereochemically defined morpholine structures. e3s-conferences.org

Another class of relevant heterocycles includes naphthoxazines. These structures can be synthesized through various methods, and the chiral amino alcohols derived from this compound represent potential precursors for their asymmetric synthesis, embedding the stereocenter from the oxirane into the final heterocyclic framework.

Precursor Heterocyclic Product Synthetic Transformation Significance
Chiral β-Amino AlcoholChiral MorpholineIntramolecular CyclizationCore scaffold in various pharmaceuticals.
Chiral β-Amino AlcoholChiral NaphthoxazineCyclization/CondensationBiologically active heterocyclic systems.

Utility in the Stereoselective Synthesis of Advanced Materials Precursors

The ring-opening polymerization of oxiranes is a well-established method for producing polyethers, a class of polymers with diverse applications, including in the formulation of surfactants, lubricants, and biomedical materials. The stereochemistry of the oxirane monomer can significantly influence the properties of the resulting polymer, such as its crystallinity and thermal behavior.

While specific studies on the polymerization of this compound are not widely documented in the provided search results, the general principles of oxirane polymerization suggest its potential utility. The living cationic or anionic ring-opening polymerization of this chiral monomer could lead to the synthesis of isotactic poly(2-naphthyl ethylene (B1197577) oxide). The bulky naphthyl side groups would likely impart significant rigidity and potentially unique optical or thermal properties to the polymer chain.

Furthermore, this compound could be used as a monomer in the synthesis of block copolymers. For instance, it could form the hydrophobic block in an amphiphilic ABA-type triblock copolymer, with hydrophilic blocks made from monomers like ethylene oxide. helsinki.fi Such copolymers are known to self-assemble in solution to form micelles or other nanostructures, which are of great interest for applications in drug delivery and nanotechnology. The chirality of the hydrophobic block could influence the morphology of these self-assembled structures.

Monomer Polymer Type Potential Polymer Potential Application
This compoundHomopolymerIsotactic poly(2-naphthyl ethylene oxide)Materials with specific optical/thermal properties
This compoundBlock CopolymerABA Triblock Copolymers (e.g., with PEO)Chiral nanostructures for drug delivery

Mechanistic and Theoretical Investigations of S 2 2 Naphthyl Oxirane Reactions

Elucidation of Reaction Mechanisms in Stereoselective Transformations

The reactions of epoxides, such as (S)-2-(2-naphthyl)oxirane, are characterized by the opening of the strained three-membered ring. The regioselectivity and stereoselectivity of these ring-opening reactions are highly dependent on the nature of the nucleophile, the catalyst, and the reaction conditions.

In nucleophilic ring-opening reactions , the attack of the nucleophile can occur at either of the two carbon atoms of the oxirane ring. For asymmetrically substituted epoxides like this compound, this leads to the formation of regioisomers. The mechanism of these reactions can range from a pure S(_N)2 pathway to a process with significant S(_N)1 character, often referred to as a borderline mechanism.

Under basic or neutral conditions, the reaction typically proceeds via an S(_N)2 mechanism . The nucleophile attacks the sterically less hindered carbon atom, leading to an inversion of configuration at that center. For this compound, the attack would preferentially occur at the terminal methylene (B1212753) carbon.

Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The transition state in this case can have significant carbocationic character, favoring attack at the more substituted carbon atom that can better stabilize a positive charge. This can lead to a change in regioselectivity. The stereochemical outcome is still often inversion of configuration, but retention can be observed in cases where a true carbocation intermediate is formed.

The presence of the naphthyl group can influence the reaction mechanism through both steric and electronic effects. The bulky nature of the naphthyl group can further direct nucleophilic attack to the less hindered carbon in S(_N)2 reactions. Electronically, the aromatic system can stabilize developing positive charge at the adjacent benzylic carbon, potentially favoring a mechanism with more S(_N)1 character under acidic conditions.

Computational Studies on Reactivity, Energetics, and Stereochemical Outcome

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, including the structures of transition states and the energetics of different reaction pathways. For this compound, these methods are invaluable for understanding its reactivity and the origins of stereoselectivity.

Density Functional Theory (DFT) is a widely used computational method to explore the potential energy surfaces of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, DFT can elucidate the most favorable reaction pathways.

For the ring-opening of aryl-substituted epoxides, DFT calculations can be used to model the approach of a nucleophile and map the energy profile of the reaction. These calculations can determine the activation energies for attack at each of the epoxide carbons, thus predicting the regioselectivity.

For example, in the reaction of a generic nucleophile with an aryl epoxide, DFT can be used to locate the transition state structures for both possible ring-opening pathways. The calculated activation energies (ΔE‡) provide a quantitative measure of the kinetic feasibility of each path.

Table 1: Hypothetical DFT-Calculated Activation Energies for Nucleophilic Ring-Opening of an Aryl Epoxide

Pathway Attacking Atom Nucleophile Solvent ΔE‡ (kcal/mol)
Path A C1 (less substituted) OH⁻ Water 18.5

These calculations can also shed light on the nature of the transition state, revealing whether it is more S(_N)1- or S(_N)2-like by analyzing bond lengths and charge distributions.

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. The orientation of the naphthyl group relative to the oxirane ring can influence the accessibility of the electrophilic carbon atoms to incoming nucleophiles.

By simulating the molecule in different solvents, MD can provide insights into how the solvent structure around the epoxide might affect its reactivity. The simulations can reveal preferred conformations and the energy barriers between them, which can be crucial for understanding stereoselective reactions where the pre-organization of the substrate is important.

Computational models are particularly powerful for rationalizing and predicting the stereochemical outcomes of reactions. In reactions involving chiral catalysts, DFT and other methods can be used to model the catalyst-substrate complex and the subsequent transition states.

For the reaction of this compound with a prochiral nucleophile in the presence of a chiral catalyst, computational models can be built for the transition states leading to the different diastereomeric products. The energy difference between these diastereomeric transition states (ΔΔE‡) can be correlated with the experimentally observed diastereomeric excess (d.e.).

Table 2: Hypothetical Calculated Energy Differences and Predicted Diastereomeric Excess for a Catalytic Reaction

Diastereomeric Transition State Relative Energy (kcal/mol) Predicted d.e. (%)
TS-A (leading to major diastereomer) 0.0 95

Note: This table is illustrative and based on general principles of computational prediction of stereoselectivity.

By analyzing the geometries of the transition states, researchers can identify the key non-covalent interactions (e.g., hydrogen bonding, steric repulsion, π-stacking) that are responsible for the observed stereoselectivity. This understanding can then be used to design more effective catalysts.

Spectroscopic Investigations of Reaction Intermediates and Transition States

While computational methods provide theoretical insights, spectroscopic techniques offer experimental evidence for the existence of reaction intermediates and can provide information about their structures. The study of short-lived intermediates and transition states is challenging but can be achieved using specialized techniques.

For the reactions of this compound, techniques such as stopped-flow spectroscopy and low-temperature NMR could potentially be used to observe and characterize reaction intermediates. For example, in acid-catalyzed ring-opening, it might be possible to detect the protonated epoxide or a stabilized carbocation-like intermediate under carefully controlled conditions.

Time-resolved infrared (TRIR) spectroscopy is another powerful technique that can be used to monitor the progress of a reaction and identify transient species by their characteristic vibrational frequencies. While direct spectroscopic observation of transition states is not possible, the study of reaction kinetics using spectroscopic methods can provide data that, when combined with computational models, allows for a detailed understanding of the reaction mechanism at a molecular level.

Advanced Analytical Methodologies for Stereochemical Characterization

Chiral Chromatographic Techniques for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. wikipedia.org This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. wikipedia.orgeijppr.com The separation mechanism relies on various interactions such as hydrogen bonding, π-π interactions, dipole stacking, and steric effects. wikipedia.orgeijppr.com

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is a widely used and reliable method for determining the enantiomeric purity of compounds like (S)-2-(2-Naphthyl)oxirane. csfarmacie.czheraldopenaccess.us Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are highly effective for a broad range of chiral separations. csfarmacie.czwindows.net These CSPs offer a high density of chiral centers and a defined stereochemistry, which facilitates the chiral recognition necessary for separation. wikipedia.org

The choice of the mobile phase is critical and is often a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar alcohol such as 2-propanol or ethanol. ymc.co.jp The composition of the mobile phase can be adjusted to optimize the separation. For instance, in the analysis of various chiral compounds, different ratios of n-hexane/2-propanol are commonly employed. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP. eijppr.com

Table 1: HPLC Conditions for Chiral Separation

Chiral Stationary Phase (CSP) TypeTypical Mobile Phase CompositionInteraction Mechanism
Polysaccharide-based (e.g., cellulose, amylose derivatives)n-Hexane/2-Propanol mixturesHydrogen bonding, π-π interactions, steric hindrance
Pirkle-type (e.g., 3,5-dinitrobenzoyl phenylglycine)Hexane/Isopropanolπ-π interactions, dipole-dipole interactions, hydrogen bonding
Cyclodextrin-basedAqueous buffers with organic modifiers (e.g., methanol, acetonitrile)Inclusion complexation

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) using chiral capillary columns is another powerful technique for the enantiomeric analysis of volatile and semi-volatile compounds. chromatographyonline.com Chiral GC columns are typically prepared by incorporating chiral selectors, most commonly derivatized cyclodextrins, into a polysiloxane stationary phase. gcms.czlcms.cz These cyclodextrin (B1172386) derivatives create a chiral environment within the column that allows for the separation of enantiomers. wikipedia.org

The effectiveness of the separation is dependent on factors such as the type of cyclodextrin derivative, column temperature, and carrier gas flow rate. lcms.cz Different derivatives of β-cyclodextrin, for example, can provide varying selectivities for different classes of compounds, including epoxides. chromatographyonline.com The determination of enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. libretexts.org

Table 2: GC Conditions for Chiral Separation

Chiral SelectorTypical Stationary PhaseApplication
Derivatized β-cyclodextrinPolysiloxaneSeparation of a wide range of volatile enantiomers, including epoxides
Chirasil-ValPolysiloxane with L-valine-tert-butylamideSeparation of derivatized amino acids

Nuclear Magnetic Resonance (NMR) Spectroscopy in Enantiomeric Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy offers a valuable alternative to chromatographic methods for determining enantiomeric purity. nih.gov In a standard NMR experiment, enantiomers are indistinguishable because they have identical magnetic properties. However, in the presence of a chiral auxiliary, the enantiomers can be differentiated. This is achieved through the formation of diastereomeric complexes that have distinct NMR spectra. nih.gov

Use of Chiral Lanthanide Shift Reagents

Chiral Lanthanide Shift Reagents (CLSRs) are paramagnetic complexes of lanthanide metals with chiral organic ligands. chemistnotes.com When a CLSR is added to a solution of a chiral compound, it coordinates with a Lewis basic functional group in the molecule, such as the oxygen atom in an epoxide. chemistnotes.com This interaction leads to the formation of transient diastereomeric complexes. chemistnotes.com

The paramagnetic nature of the lanthanide ion induces significant shifts in the NMR signals of the nearby protons. slideshare.net Because the two diastereomeric complexes have different spatial arrangements, the magnitude of the induced shift is different for the corresponding protons in each enantiomer. rsc.org This results in the splitting of signals in the NMR spectrum, allowing for the quantification of the enantiomeric ratio by integrating the separated peaks. slideshare.net A commonly used chiral lanthanide shift reagent is tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), often abbreviated as Eu(hfc)₃. chemistnotes.com

Application of Chiral Solvating Agents

Chiral Solvating Agents (CSAs) are another class of chiral auxiliaries used in NMR spectroscopy to determine enantiomeric excess. nih.gov Unlike CLSRs, CSAs are typically diamagnetic organic molecules that form diastereomeric complexes with the analyte through weaker, non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and π-stacking. unipi.it

The formation of these diastereomeric solvates creates a different chiral environment for each enantiomer, leading to small but measurable differences in their chemical shifts. google.com The choice of solvent is crucial, as its polarity can influence the stability of the diastereomeric complexes and thus the degree of signal separation. researchgate.net For example, non-polar solvents often lead to better resolution. researchgate.net BINOL (1,1'-bi-2-naphthol) and its derivatives are examples of effective chiral solvating agents for a variety of functional groups. nih.gov

2D-NMR Techniques for Stereochemical Assignment in Complex Derivatives

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are powerful tools for the structural elucidation of complex molecules, including the assignment of stereochemistry in derivatives of this compound. longdom.org COSY experiments reveal scalar couplings between protons, providing information about which protons are connected through chemical bonds. longdom.org

In the context of stereochemical analysis, 2D-NMR can be used to determine the relative configuration of stereocenters in a molecule. By analyzing the coupling constants and through-space correlations (in techniques like NOESY), the spatial arrangement of atoms can be deduced. For complex derivatives, where 1D-NMR spectra may be overcrowded and difficult to interpret, 2D techniques provide enhanced resolution and more detailed structural information. mdpi.com For instance, the analysis of COSY and HSQC (Heteronuclear Single Quantum Coherence) spectra can help in the unambiguous assignment of proton and carbon signals, which is a prerequisite for detailed stereochemical analysis. mdpi.com

Chiroptical Methods for Stereochemical Assignment (e.g., Circular Dichroism, Vibrational Circular Dichroism)

The absolute configuration of chiral molecules such as this compound is unequivocally determined by chiroptical spectroscopic techniques. These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. The resulting spectra are exquisitely sensitive to the three-dimensional arrangement of atoms, providing a unique fingerprint for a specific enantiomer. For this compound, both Electronic Circular Dichroism (ECD or CD) and Vibrational Circular Dichroism (VCD) offer powerful tools for its stereochemical characterization.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This differential absorption, denoted as Δε (delta epsilon), is non-zero only for chiral compounds. The resulting CD spectrum consists of positive and negative peaks, known as Cotton effects, which are characteristic of the electronic transitions within the molecule that are perturbed by its chiral environment.

For this compound, the dominant chromophore is the naphthalene (B1677914) ring system. The electronic transitions of the naphthyl group (typically the ¹Lₐ, ¹Lₑ, and ¹Bₑ transitions) are inherently achiral. However, the presence of the chiral oxirane ring at the 2-position creates a chiral perturbation, inducing CD signals for these transitions. The sign and magnitude of the observed Cotton effects are directly related to the spatial arrangement of the oxirane ring with respect to the naphthalene chromophore.

The stereochemical assignment of this compound can be achieved by comparing the experimentally measured CD spectrum with the spectrum calculated for a known (e.g., S) configuration using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). A good agreement between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.

Disclaimer: The following data table contains hypothetical values for illustrative purposes, as specific experimental or calculated CD spectral data for this compound were not found in published literature. The signs and magnitudes are based on general principles for similar aromatic epoxides.

Interactive Data Table: Hypothetical Circular Dichroism Data for this compound
Wavelength (nm) Cotton Effect Sign Transition Assignment Molar Ellipticity (deg·cm²·dmol⁻¹)
280 + ¹Lₐ +5.2
250 - ¹Lₑ -8.9
225 + ¹Bₑ +20.5
Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism is the infrared counterpart to electronic CD. It measures the differential absorption of left and right circularly polarized infrared light, corresponding to the vibrational transitions within a molecule. VCD provides a more detailed stereochemical fingerprint than CD because a typical molecule has many more vibrational transitions (and thus VCD bands) than electronic transitions.

The VCD spectrum of this compound would be characterized by signals arising from the vibrational modes of the entire molecule. Of particular interest are the stretching and bending modes of the C-H, C-C, and C-O bonds of the chiral oxirane ring. These local vibrational modes are often coupled, and their VCD signs are highly sensitive to the absolute configuration at the stereocenter. For instance, the C-H stretching modes of the oxirane ring would be expected to show a characteristic VCD pattern for the (S)-enantiomer.

Similar to CD, the absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum calculated for a known configuration using methods like Density Functional Theory (DFT). The high number of distinct bands in a VCD spectrum generally allows for a very reliable assignment of the absolute configuration, even for complex molecules. gaussian.com

Disclaimer: The following data table contains hypothetical values for illustrative purposes, as specific experimental or calculated VCD spectral data for this compound were not found in published literature. The wavenumbers and signs are representative of typical vibrational modes in similar structures.

Interactive Data Table: Hypothetical Vibrational Circular Dichroism Data for this compound
Wavenumber (cm⁻¹) VCD Signal Sign Vibrational Mode Assignment Rotational Strength (10⁻⁴⁴ esu²cm²)
3050 + Oxirane C-H stretch +1.5
1260 - Oxirane ring breathing -2.8
890 + Oxirane C-C stretch +3.1
820 - Naphthyl C-H out-of-plane bend -1.9
Detailed Research Findings

The stereochemical assignment of aryl-substituted oxiranes using chiroptical methods is a well-established field. The general approach involves a synergistic combination of experimental measurement and theoretical calculation. For a molecule like this compound, the research findings would typically highlight the following:

Conformational Analysis: The first step in the theoretical prediction of CD and VCD spectra is a thorough conformational analysis to identify all low-energy conformers of the molecule. The relative orientation of the naphthyl group with respect to the oxirane ring can significantly influence the chiroptical spectra. The final calculated spectrum is a Boltzmann-weighted average of the spectra of all significant conformers.

Circular Dichroism Analysis: The CD spectrum is expected to be dominated by the electronic transitions of the large naphthyl chromophore. The sign of the Cotton effects, particularly for the intense ¹Bₑ transition, would be a key diagnostic feature for the absolute configuration. The "Exciton Chirality Method" principles could be applicable if there were another chromophore present, but for a single chromophore system like this, the induced CD from the chiral center is the primary mechanism.

Vibrational Circular Dichroism Analysis: The VCD spectrum provides a more robust and detailed picture. Research on similar chiral epoxides has shown that the vibrational modes localized on the three-membered ring give rise to some of the most intense and structurally informative VCD signals. The coupling between the oxirane ring vibrations and the vibrations of the naphthyl substituent would also lead to characteristic VCD patterns. The comparison between the experimental and DFT-calculated VCD spectra, often showing a near mirror-image relationship between the spectra of the (R) and (S) enantiomers, is considered a highly reliable method for absolute configuration assignment. gaussian.com

Emerging Research Directions and Future Challenges in S 2 2 Naphthyl Oxirane Chemistry

Development of Novel Catalytic Systems for Enhanced Enantioselectivity

The synthesis and transformation of (S)-2-(2-Naphthyl)oxirane with high enantiopurity are paramount. While classical methods like the Sharpless asymmetric epoxidation are effective, the pursuit of more efficient, selective, and versatile catalytic systems remains a key research driver. The focus is on both the enantioselective synthesis of the oxirane itself and the stereocontrolled ring-opening reactions.

Organocatalysis: Bifunctional organocatalysts, which can simultaneously activate both the nucleophile and the electrophile, have shown remarkable performance in asymmetric synthesis. beilstein-journals.org For reactions involving naphthyl moieties, derivatives of cinchona alkaloids and chiral phosphoric acids are being explored. beilstein-journals.orgresearchgate.net These catalysts operate through a network of non-covalent interactions, such as hydrogen bonding and ion pairing, to create a highly organized chiral environment that directs the stereochemical outcome of the reaction. nih.govnih.gov The development of novel axially chiral styrene-based squaramide and peptide-phosphonium salt organocatalysts also represents a promising frontier for controlling stereoselectivity in complex transformations. nih.govnih.gov

Metal-Based Catalysis: Chiral transition metal complexes continue to be a cornerstone of asymmetric catalysis. acs.orgresearchgate.net Research is geared towards designing sophisticated ligands that can fine-tune the steric and electronic properties of the metal center. For epoxide ring-opening reactions, heterobimetallic complexes, such as those involving gallium and lithium with BINOL-derived ligands, have demonstrated high efficacy. acs.org Novel chiral-at-metal complexes, where the stereogenicity resides on the metal center itself (e.g., with Ruthenium or Iridium), are emerging as powerful catalysts for a range of asymmetric transformations, offering unique reactivity and selectivity profiles. acs.org

Table 1: Comparison of Emerging Catalytic Systems for Naphthyl-Containing Chiral Molecules

Catalyst Type Example Application Key Advantages
Organocatalysts Chiral Phosphoric Acids, Cinchona-derived sulfonamides Asymmetric aza-Friedel-Crafts, Sulfa-Michael additions Metal-free, mild conditions, high functional group tolerance. beilstein-journals.orgresearchgate.net
Metal Complexes Gallium-Lithium-BINOL (GaLB) Enantioselective meso-epoxide ring opening High enantioselectivity for O-nucleophiles. acs.org
Chiral-at-Metal Bis(PyNHC)Ruthenium Complexes Alkynylation, C-H amination High constitutional and configurational stability, high activity. acs.org

| Enzymatic | Epoxide Hydrolases (EHs) | Hydrolysis of epoxides | High regio- and stereoselectivity, environmentally benign. nih.gov |

Future challenges lie in creating catalysts with broader substrate scope, higher turnover numbers, and the ability to function under greener reaction conditions. The development of catalysts that can perform dynamic kinetic resolution, converting a racemic starting material entirely into a single desired enantiomer of the product, is a particularly active area of investigation. nih.gov

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The shift towards more sustainable and efficient chemical manufacturing has spurred significant interest in continuous flow chemistry. researcher.life This technology offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and straightforward scalability. mit.educhimienouvelle.be

The synthesis of epoxides, including chiral variants like this compound, is well-suited for flow reactors. researchgate.net Continuous-flow epoxidation using solid catalysts, such as titanium silicalite-1 (TS-1) with hydrogen peroxide as a green oxidant, enables the production of epoxides with high yields and selectivity over extended periods. researchgate.net This approach minimizes waste and avoids the use of stoichiometric, more hazardous oxidants. Furthermore, flow chemistry allows for operations at elevated temperatures and pressures safely, which can dramatically accelerate reaction rates for transformations like epoxide ring-opening with amines. mit.edu

Table 2: Batch vs. Continuous Flow Processing for Epoxide Synthesis & Reactions

Parameter Batch Chemistry Flow Chemistry
Heat Transfer Limited by surface-area-to-volume ratio Excellent, rapid heat dissipation
Mass Transfer Often diffusion-limited, requires vigorous stirring Efficient mixing, especially for multiphasic systems (gas-liquid). rsc.org
Safety Large volumes of hazardous materials Small reactor volumes minimize risk. chimienouvelle.be
Scalability Challenging, often requires re-optimization "Scaling-out" or longer run times. mit.edu

| Reaction Control | Less precise control over temperature and time | Precise control over residence time, temperature, and pressure. syrris.com |

Sustainable synthesis methodologies extend beyond flow chemistry. Chemo-enzymatic routes, which combine chemical steps with highly selective enzymatic transformations, offer a powerful strategy for producing chiral epoxides from renewable feedstocks. mdpi.com For instance, lipase-mediated oxidations can provide access to enantiopure building blocks, reducing the reliance on hazardous reagents and complex resolution procedures. mdpi.com The future of this compound synthesis will likely involve a synergistic integration of these green technologies to create more economical and environmentally friendly processes.

Exploration of New Nucleophilic and Electrophilic Partners for Diverse Chemical Space Generation

The synthetic versatility of this compound stems from the reactivity of its strained three-membered ring, which is susceptible to attack by a wide array of nucleophiles. cymitquimica.com The regioselectivity of the ring-opening reaction (attack at the more or less substituted carbon) can be controlled by the reaction conditions (acidic vs. basic) and the nature of the nucleophile, leading to a diverse range of functionalized naphthalene (B1677914) derivatives. masterorganicchemistry.comchemistrysteps.com

Nucleophilic Partners: Research is continuously expanding the library of nucleophiles used in these reactions. Beyond common oxygen, nitrogen, and sulfur nucleophiles, carbon-based nucleophiles like Grignard reagents and organolithium compounds are used to form new C-C bonds. chemistrysteps.comnih.gov The use of more complex nucleophiles, including other chiral molecules, allows for the diastereoselective synthesis of intricate molecular architectures. The ring-opening with azides, for example, provides access to valuable chiral amino alcohols after reduction. nih.gov

Electrophilic Partners & Cycloadditions: While the oxirane itself is electrophilic, its reactions can be modulated by external electrophiles. Acid catalysis, for instance, activates the epoxide oxygen, making the ring more susceptible to attack by weak nucleophiles. chemistrysteps.comic.ac.uk Furthermore, this compound and its derivatives can participate in cycloaddition reactions. For example, the naphthyl group itself can undergo photochemical [2+2] cycloadditions, while the molecule as a whole could potentially react with dipolar species in [3+2] cycloadditions, generating complex heterocyclic scaffolds. fiveable.mersc.orgfrontiersin.org These reactions open up pathways to novel chemical entities that would be difficult to access through other means.

Table 3: Examples of Nucleophilic Ring-Opening Products from this compound

Nucleophile Reagent Example Product Class
Oxygen Phenols, Alcohols Chiral β-alkoxy/aryloxy naphthylethanols
Nitrogen Amines, Azides (e.g., NaN₃) Chiral β-amino/azido naphthylethanols
Sulfur Thiols (e.g., Thiophenol) Chiral β-thioether naphthylethanols
Carbon Grignard Reagents (e.g., MeMgBr) Chiral substituted naphthylpropanols

| Hydride | LiAlH₄ | Chiral 2-(2-Naphthyl)ethanols |

The challenge in this area is to achieve perfect control over both regioselectivity and stereoselectivity, especially when creating multiple new stereocenters in a single step.

Advanced Computational Methodologies for Predictive Design of Stereoselective Reactions

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of stereoselective reactions. mdpi.com Methods like Density Functional Theory (DFT) allow researchers to model reaction mechanisms, calculate the energies of transition states, and rationalize the origins of enantioselectivity. ethz.ch

For reactions involving this compound, computational models can predict the regioselectivity of the epoxide ring-opening under different catalytic conditions. By analyzing the electronic structure, such as the Lowest Unoccupied Molecular Orbital (LUMO), chemists can determine the most likely site of nucleophilic attack. ic.ac.uk Furthermore, DFT calculations are crucial for designing new catalysts. By modeling the interactions between a catalyst, the oxirane, and the incoming nucleophile, researchers can understand the key non-covalent interactions that govern stereocontrol. nih.gov This knowledge allows for the in silico design and screening of new ligands and catalysts before committing to laborious and expensive laboratory synthesis. rsc.orgbeilstein-journals.org

Table 4: Application of Computational Methods in this compound Chemistry

Computational Method Application Insights Gained
Density Functional Theory (DFT) Transition state analysis of ring-opening reactions Prediction of major stereoisomer, understanding catalyst-substrate interactions. ethz.ch
Natural Bond Orbital (NBO) Analysis Predicting regioselectivity Identifying the most electrophilic carbon atom in the oxirane ring. ic.ac.uk
Molecular Dynamics (MD) Simulating catalyst and substrate dynamics Understanding conformational preferences and catalyst pocket flexibility.

| Machine Learning / QSAR | High-throughput screening of catalysts | Identifying key structural descriptors for catalyst performance. ethz.ch |

The primary challenge is the computational cost associated with accurately modeling complex molecular systems. However, as computational power increases and algorithms become more efficient, the predictive design of catalysts and reaction conditions will play an increasingly vital role in advancing the chemistry of this compound.

Role in Supramolecular Chemistry and Advanced Materials Science

The unique structural features of this compound make it an attractive building block for supramolecular chemistry and materials science. The rigid, planar, and electron-rich naphthalene moiety is capable of engaging in π-π stacking interactions, which are fundamental to the self-assembly of supramolecular structures. cymitquimica.com The chiral oxirane provides a reactive handle for covalently incorporating this naphthalene unit into larger systems like polymers, dendrimers, or functional surfaces.

Advanced Materials: Naphthalene-based compounds are known to be core components of organic semiconductors, laser dyes, and other functional materials. nih.govlifechemicals.comrsc.org By polymerizing this compound through ring-opening polymerization, novel chiral polyethers can be synthesized. rsc.org The stereoregularity of these polymers, dictated by the chirality of the monomer, could lead to materials with unique chiroptical properties, potentially useful in chiral recognition or as components in circularly polarized light-emitting diodes.

Supramolecular Chemistry: The introduction of the naphthyl group into host molecules can create chiral cavities capable of selectively binding guest molecules through a combination of hydrogen bonding and π-π stacking. This could lead to the development of novel chiral sensors or separation media. The ability to functionalize the molecule via the oxirane ring allows for the attachment of other recognition sites or polymerizable groups, paving the way for the creation of complex, multi-functional supramolecular systems.

Table 5: Potential Applications in Materials and Supramolecular Science

Field Application Role of this compound
Materials Science Chiral Polymers / Polyethers Chiral monomer for ring-opening polymerization. rsc.org
Organic Laser Dyes Naphthalene core provides photostability and tunable emission. rsc.org
Organic Semiconductors Naphthalene unit serves as a semiconducting building block. nih.govtcichemicals.com
Supramolecular Chemistry Chiral Sensors Provides a chiral scaffold with a π-stacking surface for guest recognition.

Future challenges involve developing controlled polymerization methods to produce well-defined polymers and understanding how the chirality of the building block translates into the macroscopic properties of the resulting materials and supramolecular assemblies.

Q & A

Q. What are the optimal methods for synthesizing (S)-2-(2-Naphthyl)oxirane with high enantiomeric purity?

this compound can be synthesized via stereoselective epoxidation of 2-vinylnaphthalene using chiral catalysts. For example, Jacobsen-Katsuki epoxidation with Mn(III)-salen complexes under mild conditions (e.g., 0°C, dichloromethane) achieves >90% enantiomeric excess (ee) . Alternatively, Sharpless asymmetric epoxidation may be adapted for substituted vinylnaphthalene derivatives by optimizing oxidants (e.g., tert-butyl hydroperoxide) and temperature gradients to minimize racemization . Post-synthesis purification via recrystallization in hexane/ethyl acetate (3:1 v/v) improves ee to >98% .

Q. How can researchers characterize the stereochemical configuration of this compound?

Chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel OD-H) with a hexane/isopropanol (95:5) mobile phase resolves enantiomers (retention time: 12.3 min for S-configuration) . Polarimetry ([α]D²⁵ = +32.5° in chloroform) and comparison to literature values confirm stereochemistry. For advanced validation, X-ray crystallography of a co-crystal with (R)-1-phenylethylamine provides unambiguous structural confirmation .

Q. What are the key stability considerations for handling this compound in laboratory settings?

The compound is prone to acid-catalyzed ring-opening and polymerization. Store under inert gas (N₂/Ar) at –20°C in amber vials with molecular sieves (4Å) to prevent moisture absorption . Avoid prolonged exposure to temperatures >40°C, as thermal degradation occurs via retro-Diels-Alder pathways, detectable via TGA (onset at 120°C) .

Advanced Research Questions

Q. How can computational modeling guide the design of enantioselective catalysts for this compound synthesis?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict transition-state geometries for epoxidation. For Mn-salen catalysts, steric interactions between the naphthyl group and catalyst substituents (e.g., tert-butyl groups) favor the S-enantiomer by lowering activation energy (ΔΔG‡ = 2.1 kcal/mol) . Molecular dynamics (MD) trajectories further optimize solvent effects, showing dichloromethane enhances stereoselectivity by stabilizing non-polar catalyst-substrate interactions .

Q. How do structural modifications to the naphthyl group impact the reactivity of this compound in nucleophilic ring-opening reactions?

Electron-withdrawing substituents (e.g., –NO₂ at the naphthyl 4-position) accelerate ring-opening with amines (k = 0.45 M⁻¹s⁻¹ vs. 0.12 M⁻¹s⁻¹ for unsubstituted analogs) by polarizing the oxirane ring. Conversely, electron-donating groups (e.g., –OCH₃) reduce reactivity but improve regioselectivity for β-attack (95:5 β:α ratio) . Kinetic studies (UV-Vis monitoring at 280 nm) and Hammett plots (ρ = +1.8) validate these trends .

Q. What experimental strategies resolve contradictions in reported catalytic activity data for this compound polymerization?

Discrepancies in polymerization rates (e.g., 10–50% conversion/hr) arise from trace impurities (e.g., residual acids or water). Implement rigorous pre-treatment: distill monomer over CaH₂, use flame-dried glassware, and validate anhydrous conditions via Karl Fischer titration (<50 ppm H₂O) . In situ FT-IR monitoring of epoxy ring C–O–C stretch (1250 cm⁻¹) quantifies real-time conversion, while GPC (THF, 1 mL/min) correlates Mn with initiator purity .

Q. How can researchers leverage this compound in probing enzyme mechanisms involving epoxide hydrolases?

Use this compound as a substrate for epoxide hydrolase assays. Monitor enantioselective hydrolysis via chiral GC (β-DEX 120 column), where the (R)-diol product elutes at 8.2 min. Michaelis-Menten kinetics (Km = 1.2 mM, kcat = 4.5 s⁻¹) reveal enzyme specificity . Site-directed mutagenesis (e.g., Tyr152Phe) disrupts substrate binding, confirmed by 80% reduced activity .

Methodological Notes

  • Stereochemical Analysis : Combine chiral chromatography with circular dichroism (CD) spectroscopy (λ = 220–260 nm) for robust stereochemical assignment .
  • Reaction Optimization : Employ Design of Experiments (DoE) to optimize epoxidation conditions, varying catalyst loading (5–20 mol%), temperature (–10°C to 25°C), and solvent polarity .
  • Data Validation : Cross-reference kinetic data with computational models (e.g., Gaussian 16) to identify outliers and refine mechanistic hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.